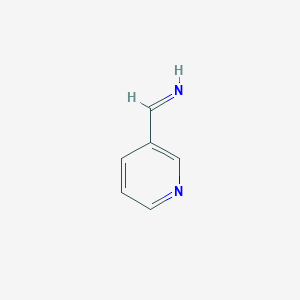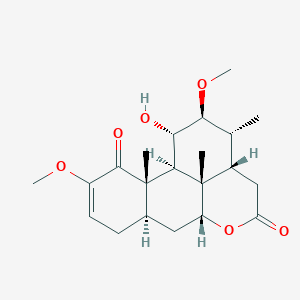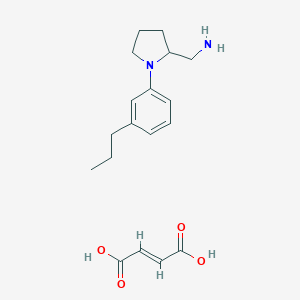
(-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarate, also known as propylhexedrine, is a synthetic compound that is structurally similar to amphetamine. It is a psychoactive stimulant that is commonly used as a nasal decongestant and as a treatment for attention deficit hyperactivity disorder (ADHD). Propylhexedrine has been found to have potential applications in scientific research due to its ability to interact with various neurotransmitter systems in the brain.
Wirkmechanismus
Propylhexedrine acts as a releasing agent for norepinephrine, dopamine, and serotonin by binding to the transporters that normally remove these neurotransmitters from the synaptic cleft. This causes an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmitter activity. Propylhexedrine also inhibits the reuptake of these neurotransmitters, leading to further increases in neurotransmitter activity.
Biochemische Und Physiologische Effekte
Propylhexedrine has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver and decreases appetite. Propylhexedrine has been found to have effects on the central nervous system, including increased alertness, euphoria, and increased sociability.
Vorteile Und Einschränkungen Für Laborexperimente
Propylhexedrine has several advantages for use in lab experiments. It is a relatively inexpensive and easy to synthesize compound. It also has a well-established mechanism of action and has been extensively studied in both animal and human subjects. However, there are also limitations to its use in lab experiments. Propylhexedrine has a relatively short half-life, which can make it difficult to study its long-term effects. It also has potential for abuse and dependence, which can complicate its use in research.
Zukünftige Richtungen
There are several future directions for research on (-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarateine. One area of interest is its potential as a treatment for ADHD. Propylhexedrine has been found to be effective in improving attention and reducing hyperactivity in animal models of ADHD. Another area of interest is its potential as a treatment for depression. Propylhexedrine has been found to have antidepressant effects in animal models of depression. Additionally, there is interest in exploring the potential use of (-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarateine in the treatment of substance use disorders, particularly in the treatment of cocaine addiction.
Synthesemethoden
Propylhexedrine is synthesized through the reaction of benzaldehyde and nitroethane, followed by reduction of the resulting nitrostyrene with hydrogen gas and a palladium catalyst. The resulting amine is then reacted with pyrrolidine to form the final product.
Wissenschaftliche Forschungsanwendungen
Propylhexedrine has been found to have potential applications in scientific research due to its ability to interact with various neurotransmitter systems in the brain. It has been shown to act as a releasing agent for norepinephrine, dopamine, and serotonin, which are neurotransmitters involved in the regulation of mood, attention, and motivation. Propylhexedrine has also been found to inhibit the reuptake of these neurotransmitters, leading to increased levels of neurotransmitter activity in the brain.
Eigenschaften
CAS-Nummer |
142469-99-6 |
|---|---|
Produktname |
(-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarate |
Molekularformel |
C18H26N2O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;[1-(3-propylphenyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C14H22N2.C4H4O4/c1-2-5-12-6-3-7-13(10-12)16-9-4-8-14(16)11-15;5-3(6)1-2-4(7)8/h3,6-7,10,14H,2,4-5,8-9,11,15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
DSZUMNMGLVFKIQ-WLHGVMLRSA-N |
Isomerische SMILES |
CCCC1=CC(=CC=C1)N2CCCC2CN.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
Synonyme |
2-Pyrrolidinemethanamine, 1-(3-propylphenyl)-, (-)-, (E)-2-butenedioat e (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



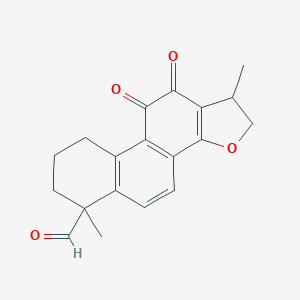
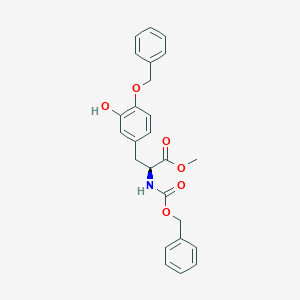
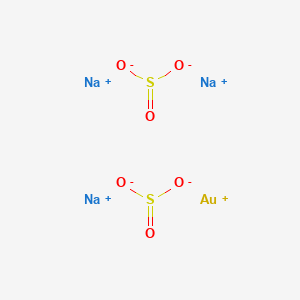



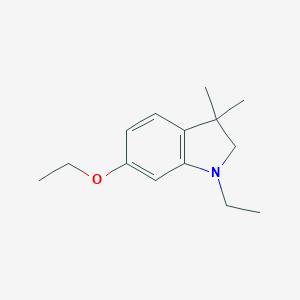
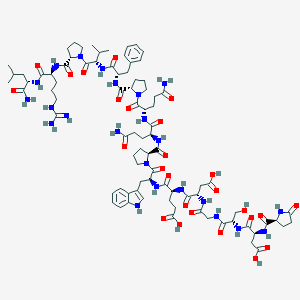

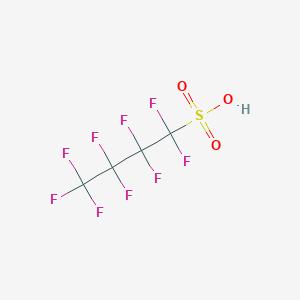
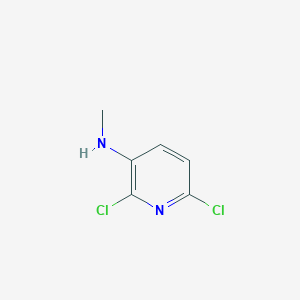
![Imidazo[1,2-A]pyrido[3,2-E]pyrazin-6(5H)-one](/img/structure/B139599.png)
